molecular formula C36H47N5O5S2 B605044 Benzamide, 4-(8-azaspiro(4.5)dec-8-yl)-N-((4-(((1R)-5-(dimethylamino)-1-((phenylthio)methyl)pentyl)amino)-3-nitrophenyl)sulfonyl)- CAS No. 406228-58-8

Benzamide, 4-(8-azaspiro(4.5)dec-8-yl)-N-((4-(((1R)-5-(dimethylamino)-1-((phenylthio)methyl)pentyl)amino)-3-nitrophenyl)sulfonyl)-

Cat. No. B605044
M. Wt: 693.92
InChI Key: OYHVBZRUUWRRKB-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-371191 is a novel Bcl-XL antagonist. Bcl-XL is one of the anti-apoptotic Bcl-2 family members that plays a key role in the regulation of apoptosis. Overexpression of Bcl-XL occurs in numerous cancers and its overexpression correlates with increased resistance to many chemocytotoxic drugs.

Scientific Research Applications

Antiviral Activity

A study by Apaydın et al. (2020) described the synthesis of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which are structurally related to the benzamide derivative . These compounds showed strong activity against influenza A/H3N2 virus and inhibited human coronavirus 229E, indicating the potential of this chemical structure in developing new antiviral molecules (Apaydın et al., 2020).

Anticancer Properties

Ravichandiran et al. (2019) investigated the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, which are structurally similar to the benzamide derivative. These compounds showed remarkable cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Cardiac Electrophysiological Activity

Morgan et al. (1990) synthesized and evaluated N-substituted imidazolylbenzamides, related to the benzamide derivative, for their cardiac electrophysiological activity. These compounds exhibited potency comparable to known class III agents, suggesting their potential use in treating arrhythmias (Morgan et al., 1990).

Antibacterial Activity

Güzel-Akdemir et al. (2020) synthesized new hybrid derivatives of 5-sulfamoyl-1H-indole and 4-thiazolidinone groups, similar to the benzamide derivative. These compounds displayed promising antibacterial activity, demonstrating the potential of such structures in antibacterial drug development (Güzel-Akdemir et al., 2020).

Anticonvulsant Activity

Obniska et al. (2006) evaluated N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, structurally related to the benzamide derivative, for their anticonvulsant properties. These compounds showed significant activity in anticonvulsant tests, indicating their potential in treating epilepsy (Obniska et al., 2006).

properties

CAS RN

406228-58-8

Product Name

Benzamide, 4-(8-azaspiro(4.5)dec-8-yl)-N-((4-(((1R)-5-(dimethylamino)-1-((phenylthio)methyl)pentyl)amino)-3-nitrophenyl)sulfonyl)-

Molecular Formula

C36H47N5O5S2

Molecular Weight

693.92

IUPAC Name

4-(8-Azaspiro(4.5)dec-8-yl)-N-((4-(((1R)-5-(dimethylamino)-1-((phenylthio)methyl)pentyl)amino)-3-nitrophenyl)sulfonyl)-benzamide

InChI

InChI=1S/C36H47N5O5S2/c1-39(2)23-9-6-10-29(27-47-31-11-4-3-5-12-31)37-33-18-17-32(26-34(33)41(43)44)48(45,46)38-35(42)28-13-15-30(16-14-28)40-24-21-36(22-25-40)19-7-8-20-36/h3-5,11-18,26,29,37H,6-10,19-25,27H2,1-2H3,(H,38,42)/t29-/m1/s1

InChI Key

OYHVBZRUUWRRKB-GDLZYMKVSA-N

SMILES

O=C(NS(=O)(C1=CC=C(N[C@@H](CSC2=CC=CC=C2)CCCCN(C)C)C([N+]([O-])=O)=C1)=O)C3=CC=C(N(CC4)CCC54CCCC5)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A-371191;  A 371191;  A371191; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 4-(8-azaspiro(4.5)dec-8-yl)-N-((4-(((1R)-5-(dimethylamino)-1-((phenylthio)methyl)pentyl)amino)-3-nitrophenyl)sulfonyl)-
Reactant of Route 2
Reactant of Route 2
Benzamide, 4-(8-azaspiro(4.5)dec-8-yl)-N-((4-(((1R)-5-(dimethylamino)-1-((phenylthio)methyl)pentyl)amino)-3-nitrophenyl)sulfonyl)-
Reactant of Route 3
Benzamide, 4-(8-azaspiro(4.5)dec-8-yl)-N-((4-(((1R)-5-(dimethylamino)-1-((phenylthio)methyl)pentyl)amino)-3-nitrophenyl)sulfonyl)-
Reactant of Route 4
Reactant of Route 4
Benzamide, 4-(8-azaspiro(4.5)dec-8-yl)-N-((4-(((1R)-5-(dimethylamino)-1-((phenylthio)methyl)pentyl)amino)-3-nitrophenyl)sulfonyl)-
Reactant of Route 5
Reactant of Route 5
Benzamide, 4-(8-azaspiro(4.5)dec-8-yl)-N-((4-(((1R)-5-(dimethylamino)-1-((phenylthio)methyl)pentyl)amino)-3-nitrophenyl)sulfonyl)-
Reactant of Route 6
Reactant of Route 6
Benzamide, 4-(8-azaspiro(4.5)dec-8-yl)-N-((4-(((1R)-5-(dimethylamino)-1-((phenylthio)methyl)pentyl)amino)-3-nitrophenyl)sulfonyl)-

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